1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Description
1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound featuring a fused bicyclic scaffold. This structure combines an imidazole ring fused with a pyrazole ring, substituted with an ethyl group at the 1-position and a trifluoromethyl (CF₃) group at the 6-position. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity to target receptors .
The compound’s synthesis typically involves selective functionalization of the imidazo[1,2-b]pyrazole core through bromination, metalation (e.g., Mg or Zn-based reagents), and cross-coupling reactions . For instance, bromination at the 7-position enables subsequent regioselective functionalization via Br/Mg exchange or Negishi cross-coupling .
Properties
IUPAC Name |
1-ethyl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-2-13-3-4-14-7(13)5-6(12-14)8(9,10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXOUMPFULMJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered interest due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H8F3N3
- CAS Number : 2098056-27-8
- Molecular Weight : 203.16 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and bioactivity of compounds, making them more effective in interacting with biological targets.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, have shown promising anticancer properties. Notably:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that compounds based on the imidazo[1,2-b]pyrazole scaffold can inhibit the growth of various cancer cell lines such as lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) cells. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against these cell lines .
- Mechanisms of Action : The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, including the Aurora-A kinase pathway .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Targeting Kinases : The compound may interact with various kinases involved in cell signaling. For example, it has been shown to inhibit Aurora-A kinase with an IC50 value indicating potent activity .
- Influence on Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, this compound can induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that certain imidazo[1,2-b]pyrazole derivatives can effectively inhibit the proliferation of cancer cells by targeting the ATP-binding site of kinases, leading to apoptosis in tumor cells .
Antiviral Properties
The compound has also shown promise as an antiviral agent. Its structural analogs have been investigated for their ability to inhibit viral polymerases, which are crucial for viral replication. A notable study highlighted the effectiveness of imidazo[1,2-b]pyrazole derivatives against Enterovirus 71, which causes severe neurological complications in children .
Neuroprotective Effects
In addition to its anticancer and antiviral properties, research has suggested that imidazo[1,2-b]pyrazole compounds may provide neuroprotective benefits. They have been investigated for their potential to modulate neuroinflammatory responses and protect against neurodegeneration .
Agrochemical Applications
Pesticide Development
The unique chemical properties of 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole make it a candidate for developing novel agrochemicals. Its derivatives have been tested for herbicidal and insecticidal activities. Studies have shown that these compounds can effectively control various agricultural pests while minimizing environmental impact .
Material Science
Functional Materials
In material science, imidazo[1,2-b]pyrazole derivatives are being explored for their potential use in creating functional materials. Their ability to form stable complexes with metals makes them suitable candidates for applications in catalysis and as ligands in coordination chemistry .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A series of imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The most potent compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cell growth. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Efficacy
In a study assessing the antiviral potential of imidazo[1,2-b]pyrazole derivatives against Enterovirus 71, several compounds demonstrated significant inhibition of viral replication in vitro. The most effective derivative was further tested in vivo, showing reduced viral loads and improved survival rates in infected animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The imidazo[1,2-b]pyrazole scaffold is recognized as a non-classical isostere of indole, offering superior aqueous solubility due to reduced logD values. For example:
| Property | 1H-Imidazo[1,2-b]pyrazole Derivatives | Indole-Based Pruvanserin (Reference) |
|---|---|---|
| logD (pH 7.4) | 1.2–1.5 | 2.8–3.2 |
| Aqueous Solubility | 120–150 μM | 20–30 μM |
| pKa | 7.3 (core NH deprotonation) | 6.4 (piperazine protonation) |
The trifluoromethyl substitution further enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 1-ethyl-6-methyl derivatives . The CF₃ group’s electron-withdrawing nature also lowers the pKa of the core NH, influencing receptor binding and ionization in physiological media .
Functional Versatility
Compared to indole-based systems, the imidazo[1,2-b]pyrazole scaffold supports broader functionalization due to its four reactive positions (2, 3, 6, 7). Key examples include:
- Cyanation : Achieved via TMPMgCl·LiCl-mediated metalation at the 3-position (85% yield) .
- Cross-Coupling : Negishi reactions with aryl halides (57–89% yield) using Pd catalysts (e.g., PEPPSI-iPr) .
- Push-Pull Dyes: Derivatives like (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile exhibit strong intramolecular charge transfer (ICT) with absorption peaks at 430 nm, suitable for OLEDs and photovoltaics .
Metabolic Stability
The trifluoromethyl group in 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole reduces susceptibility to cytochrome P450 oxidation, a common issue with indole derivatives . This property is critical for improving oral bioavailability and half-life.
Research Findings and Data Tables
Table 2: Optical Properties of Push-Pull Dyes
| Compound | Absorption λmax (nm) | Photoluminescence λmax (nm) | Application |
|---|---|---|---|
| 14a | 390 | 450 | OFETs |
| 14e | 430 | 520 | OLEDs, Photocatalysis |
Preparation Methods
Starting Scaffold Synthesis
The imidazo[1,2-b]pyrazole core can be prepared via a one-pot or sequential reaction involving hydrazine monohydrate and ethoxymethylene malonic acid derivatives under microwave irradiation, followed by condensation with aldehydes and isocyanides. This method yields various 1H-imidazo[1,2-b]pyrazoles with different substituents on the ring system.
Selective Bromination at Position 7 (Precursor for Metalation)
Selective bromination of the SEM-protected imidazo[1,2-b]pyrazole at the 7-position is achieved using N-bromosuccinimide (NBS) in acetonitrile at room temperature, producing the 7-bromo intermediate in high yield (98%). This brominated intermediate serves as a key substrate for subsequent metalation steps.
Br/Mg Exchange and Electrophilic Trapping
A Br/Mg exchange reaction is performed on the 7-bromo intermediate using isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) in tetrahydrofuran (THF). This generates a magnesiated intermediate that can be quenched with various electrophiles to introduce substituents at position 7 selectively. For example, reaction with ethyl cyanoformate can install an ester functionality, which can be further transformed.
Regioselective Metalations at Positions 3 and 2
Following the initial functionalization, further regioselective metalations are performed:
Position 3 metalation: Using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), selective metalation at position 3 is achieved at low temperature (-20 °C). Subsequent electrophilic trapping introduces additional substituents, including trifluoromethyl groups via appropriate electrophiles.
Position 2 metalation: A bis-base composed of TMP2Zn·MgCl2·2LiCl is employed for metalation at position 2 at 0 °C. This intermediate can be trapped with electrophiles such as allyl bromide or acyl chlorides to install ethyl or other alkyl groups.
Installation of the Ethyl Group at Position 1
The ethyl group at the nitrogen (position 1) is typically introduced via alkylation of the imidazole nitrogen using ethylating agents under controlled conditions. This step can be performed after the ring system is constructed and selectively functionalized at other positions.
Introduction of the Trifluoromethyl Group at Position 6
The trifluoromethyl group is introduced at position 6 via selective metalation followed by reaction with electrophilic trifluoromethylating reagents. The regioselectivity is controlled by the directing effects of existing substituents and the use of sterically hindered bases. Alternatively, cross-coupling reactions using trifluoromethylated aryl halides or trifluoromethylation reagents can be employed.
Summary of Key Reaction Conditions and Yields
Research Findings and Analysis
The sequential metalation strategy allows precise and regioselective functionalization of the imidazo[1,2-b]pyrazole core without the need to resynthesize starting materials for each derivative.
Use of sterically hindered TMP-based bases and organozinc intermediates provides high chemoselectivity and functional group tolerance, enabling the introduction of sensitive groups like trifluoromethyl and ethyl substituents with good yields.
The synthetic route is modular and adaptable, allowing the preparation of a wide variety of substituted 1H-imidazo[1,2-b]pyrazoles, including 1-ethyl-6-(trifluoromethyl) derivatives.
The methodology also supports late-stage functionalization, which is advantageous for medicinal chemistry optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
